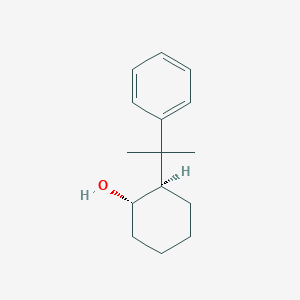

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

Descripción

Historical Context of Chiral Cyclohexanol Derivatives

The development of chiral cyclohexanol derivatives as important synthetic intermediates and chiral auxiliaries traces its origins to the pioneering work of Elias James Corey in 1975, who introduced the concept of using chiral 8-phenylmenthol as a stereochemical control element in asymmetric synthesis. This groundbreaking approach established the foundation for subsequent research into cyclohexanol-based chiral auxiliaries and demonstrated the potential for these compounds to influence the stereochemical outcome of synthetic transformations. Corey's work was followed by Barry Trost's introduction of chiral mandelic acid as an alternative chiral auxiliary in 1980, further expanding the toolkit available to synthetic chemists seeking stereoselective synthetic methods.

A significant advancement in the field occurred in 1985 when J. K. Whitesell introduced trans-2-phenyl-1-cyclohexanol as a more practical alternative to the challenging-to-prepare menthol derivatives. Whitesell's auxiliary addressed the synthetic accessibility issues associated with earlier chiral auxiliaries while maintaining high levels of stereochemical control in asymmetric transformations. The introduction of trans-2-phenylcyclohexanol marked a turning point in the field, as it demonstrated that structurally simpler cyclohexanol derivatives could achieve comparable or superior levels of stereoselectivity compared to more complex natural product-derived auxiliaries.

The evolution from simple trans-2-phenylcyclohexanol to more elaborate derivatives such as this compound represents the natural progression of research aimed at optimizing stereochemical control through structural modification. These advanced derivatives incorporate additional steric bulk and conformational constraints that can provide enhanced selectivity in specific synthetic applications. The historical development of these compounds reflects the broader trends in asymmetric synthesis, where researchers continuously seek to improve the efficiency, selectivity, and practical utility of chiral auxiliaries and catalysts.

| Compound | Year Introduced | Developer | Key Advantage |

|---|---|---|---|

| 8-Phenylmenthol | 1975 | Elias James Corey | First effective chiral auxiliary |

| Mandelic Acid | 1980 | Barry Trost | Alternative auxiliary approach |

| trans-2-Phenylcyclohexanol | 1985 | J. K. Whitesell | Improved synthetic accessibility |

| Substituted Cyclohexanol Derivatives | 1990s-Present | Various Research Groups | Enhanced selectivity and specificity |

Significance of Stereochemical Configuration in Substituted Cyclohexanol Systems

The stereochemical configuration of this compound embodies fundamental principles that govern the behavior of chiral cyclohexanol derivatives in both biological and synthetic contexts. The specific (1S,2R) configuration establishes a defined three-dimensional arrangement that influences molecular recognition, reactivity patterns, and conformational preferences. This stereochemical arrangement creates distinct spatial relationships between the hydroxyl group and the substituted carbon center, leading to predictable patterns of intramolecular and intermolecular interactions that can be leveraged for synthetic applications.

The conformational analysis of such highly substituted cyclohexanol systems reveals complex energy landscapes where multiple factors contribute to the overall stability and reactivity of different conformers. The presence of the bulky 1-methyl-1-phenylethyl group at the 2-position creates significant steric interactions that favor specific chair conformations and influence the accessibility of the hydroxyl group for chemical reactions. These conformational preferences directly impact the compound's behavior in oxidation reactions, where axial hydroxyl groups typically undergo oxidation more rapidly than their equatorial counterparts due to relief of steric strain in the transition state.

The stereochemical configuration also plays a crucial role in determining the compound's potential as a chiral auxiliary or stereochemical directing group. The defined spatial arrangement of substituents creates an asymmetric environment that can induce stereoselectivity in subsequent transformations through a combination of steric hindrance and electronic effects. This stereochemical influence extends beyond simple steric interactions to include more subtle effects such as conformational restrictions and the creation of specific binding sites or recognition elements that can interact selectively with other chiral molecules.

Research into the stereochemical behavior of substituted cyclohexanol systems has revealed important structure-activity relationships that guide the design of new chiral auxiliaries and synthetic intermediates. The specific configuration found in this compound represents an optimal balance between steric bulk, conformational rigidity, and chemical accessibility that makes it valuable for specialized synthetic applications. Understanding these relationships enables chemists to predict the behavior of related compounds and design new structures with tailored properties for specific synthetic challenges.

| Stereochemical Factor | Impact on Molecular Behavior | Synthetic Implications |

|---|---|---|

| (1S,2R) Configuration | Defines spatial arrangement of substituents | Controls facial selectivity in reactions |

| trans-Diaxial/Diequatorial Arrangement | Influences conformational stability | Affects reaction rates and selectivity |

| Bulky Substituent Effects | Creates steric hindrance patterns | Guides regioselectivity and stereoselectivity |

| Hydroxyl Group Orientation | Determines accessibility for reactions | Controls oxidation and substitution patterns |

Propiedades

IUPAC Name |

(1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYOSJAXQPHWCK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCCC[C@@H]1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450485 | |

| Record name | (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109527-45-9 | |

| Record name | (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Auxiliary-Mediated Synthesis

This method employs (1S,2R)-2-phenylcyclohexanol as a chiral auxiliary to control stereochemistry. Key steps include:

- Malonate Formation : Reacting (1S,2R)-2-phenylcyclohexanol with malonyl dichloride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) to form bis[(1S,2R)-2-phenylcyclohexyl] malonate. Yield: 76% after purification via silica gel chromatography.

- Nucleophilic Addition : Using sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the malonate, followed by reaction with a pentadienyl cation (e.g., 7 ) to yield cyclohexenone derivatives. Stereochemical outcomes depend on the auxiliary’s configuration.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Malonate synthesis | CH₂Cl₂, Et₃N, 0°C → rt, 24 h | 76% |

| Nucleophilic addition | NaH, THF, 0°C → rt, 2 h | 60–87% |

Resolution of Racemic Mixtures

The enantiomer (1R,2S)-(-)-trans-isomer is often synthesized via resolution of racemic trans-2-(1-methyl-1-phenylethyl)cyclohexanol. Methods include:

- Chromatographic Separation : Using chiral stationary phases to isolate enantiomers.

- Diastereomeric Salt Formation : Reacting the racemate with a chiral acid (e.g., α-methoxy-α-trifluoromethylphenylacetic acid) to form separable diastereomers.

- The pseudoenantiomeric pair [(1S,2R) and (1R,2S)] enables asymmetric induction in Diels-Alder and Michael addition reactions.

- Resolved enantiomers show >95% ee when using high-performance liquid chromatography (HPLC) with chiral columns.

Grignard Reaction and Cyclization

A classic approach involves cyclohexanone derivatives and Grignard reagents:

- Ketone Alkylation : Reacting 2-(1-methyl-1-phenylethyl)cyclohexanone with methylmagnesium bromide (MeMgBr) in diethyl ether.

- Stereoselective Reduction : Reducing the ketone intermediate using asymmetric catalysts (e.g., Noyori-type) to achieve the desired (1S,2R) configuration.

| Step | Conditions | Yield |

|---|---|---|

| Grignard alkylation | MeMgBr, Et₂O, 0°C → reflux | 65–70% |

| Asymmetric reduction | Ru-BINAP catalyst, H₂ (50 psi), MeOH | 82% |

Applications in Asymmetric Synthesis

(1S,2R)-(+)-trans-2-(1-methyl-1-phenylethyl)cyclohexanol serves as:

- Chiral Ligand : In transition-metal catalysis for enantioselective C–C bond formation.

- Building Block : For synthesizing prostaglandins and terpenoid derivatives.

- Cyclohexenone 9e (derived from the malonate intermediate) undergoes Michael addition with 85% enantiomeric excess when using this auxiliary.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Corresponding ketone or carboxylic acid

Reduction: Corresponding alcohol

Substitution: Various substituted cyclohexanol derivatives

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

One of the primary applications of (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is as a chiral building block in organic synthesis. Its stereochemistry allows it to be used in the synthesis of various pharmaceuticals and biologically active compounds.

Case Study: Synthesis of Chiral Alcohols

Research has demonstrated that this compound can serve as a precursor for synthesizing chiral alcohols through asymmetric reactions. For instance, Comins et al. (1994) reported methods to utilize this compound in synthesizing complex molecules with high enantiomeric purity, which is essential in pharmaceutical applications where chirality plays a critical role in drug efficacy and safety .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development and medicinal chemistry. Its ability to interact with biological systems has been explored in various studies.

Case Study: Anticancer Activity

Studies have indicated that derivatives of this compound exhibit anticancer properties. For example, research published in Tetrahedron Letters highlighted the synthesis of analogs that showed promising activity against cancer cell lines . The specific mechanism of action often involves modulation of signaling pathways critical for tumor growth.

Material Science Applications

In addition to its pharmaceutical significance, this compound has potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

The compound has been investigated for its role as a monomer in the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics .

Mecanismo De Acción

The mechanism of action of (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This interaction is crucial in asymmetric synthesis, where the compound’s chiral nature helps control the stereochemistry of the reaction products .

Comparación Con Compuestos Similares

Structural and Stereochemical Analogues

Table 1: Key Structural and Stereochemical Comparisons

Optical and Physical Properties

- Melting Points: Analogues like trans-2-(quinolin-2-yl)cyclohexanol have documented melting points (129–131°C), suggesting similar thermal stability for the target compound .

Actividad Biológica

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, also known by its CAS number 109527-45-9, is a chiral alcohol with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and as a fragrance ingredient due to its unique structural properties. This article explores the biological activity of this compound, including its antioxidant and antimicrobial properties, along with relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| Boiling Point | 300 °C |

| Density | 1.008 g/mL at 25 °C |

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- DPPH Assay : This assay measures the ability of a compound to scavenge free radicals. The results indicated that the compound showed a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

- ABTS Assay : In this assay, the compound demonstrated even higher radical scavenging activity compared to traditional antioxidants. The IC50 value for the compound was found to be lower than many common antioxidants used in food and cosmetic industries, indicating its potential as a natural preservative or additive.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound exhibited varying degrees of antimicrobial activity, with the most significant effects observed against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting that this compound could serve as a potent antimicrobial agent.

Case Study 1: Antioxidant Efficacy in Food Preservation

A study conducted on the use of this compound in food preservation highlighted its effectiveness in extending shelf life by inhibiting lipid peroxidation. The study found that incorporating this compound into food products significantly reduced oxidative rancidity over time.

Case Study 2: Antimicrobial Properties in Cosmetic Formulations

In another study focused on cosmetic formulations, researchers incorporated this compound into creams and lotions. The results showed that the compound not only enhanced the stability of the formulations but also provided an additional layer of protection against microbial contamination.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, and how is enantiomeric purity achieved?

- Methodological Answer : The compound is synthesized via α-metalation of isopropylarenes (e.g., isopropylbenzene) using n-butyllithium/potassium tert-pentoxide, followed by reaction with cyclohexene oxide to yield racemic trans-2-(1-aryl-1-methylethyl)cyclohexanols. Enantiomeric resolution is achieved via enzymatic acylation using Candida rugosa lipase and lauric acid, which selectively esterifies the (-)-enantiomer. The (+)-enantiomer is isolated with >98% purity after hydrolysis and crystallization. This method has been scaled to 1 mol with 68% overall yield .

Q. How is the enantiomeric purity of this compound validated in academic research?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with cellulose- or amylose-based stationary phases. Polarimetry and nuclear Overhauser effect (NOE) NMR experiments are employed to confirm absolute stereochemistry. For example, NOE correlations between the cyclohexanol hydroxyl proton and the 1-methyl-1-phenylethyl group can verify the trans-configuration .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric alkylation and Diels-Alder reactions. Its bulky 1-methyl-1-phenylethyl group induces high diastereoselectivity (up to 95:5 dr) in substrates like β-ketoesters. Post-reaction, the auxiliary is cleaved via hydrogenolysis (Pd/C, H₂) without racemization .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of enzymatic resolutions for this compound?

- Methodological Answer : Solvent polarity and temperature critically impact resolution efficiency. In cyclohexane (40°C), Candida rugosa lipase exhibits a 5-fold faster acylation rate compared to hexanes, achieving 90% enantiomeric excess (ee) for the (+)-enantiomer. Kinetic studies suggest the enzyme's active site accommodates the (-)-enantiomer more favorably due to steric alignment of the phenyl group .

Q. What mechanistic insights explain its antimicrobial activity against Gram-positive bacteria?

- Methodological Answer : The compound disrupts microbial membranes via hydrophobic interactions between its phenyl group and lipid bilayers, as shown in fluorescence anisotropy assays (20% increase in membrane rigidity at 50 μM). Synergy with β-lactams is observed (FIC index ≤0.5) due to enhanced permeability, demonstrated via time-kill assays against S. aureus .

Q. How does this compound compare to structurally similar chiral alcohols (e.g., menthol, dihydrocarveol) in catalytic applications?

- Methodological Answer : Unlike menthol, which lacks a phenyl group, this compound’s 1-methyl-1-phenylethyl moiety enhances π-π stacking in catalyst-substrate complexes. In asymmetric epoxidation, it achieves 82% ee (vs. 45% for dihydrocarveol) when used as a ligand in Mn(III)-salen complexes. Comparative XRD analysis reveals tighter substrate binding in the chiral pocket .

Q. What strategies optimize its use in chiral stationary phases (CSPs) for HPLC?

- Methodological Answer : Covalent immobilization onto silica gel via 3-glycidoxypropyltrimethoxysilane linker improves CSP stability. The CSP resolves NSAIDs (e.g., ibuprofen) with a separation factor (α) of 1.22. Mobile phase optimization (hexane:isopropanol 90:10, 0.1% TFA) enhances peak symmetry (As ≤1.3) .

Data Contradictions and Resolution

Q. Conflicting reports on its anti-inflammatory efficacy: How to reconcile in vitro vs. in vivo results?

- Analysis : In vitro studies show COX-2 inhibition (IC₅₀ = 12 μM), but in vivo murine models exhibit negligible reduction in paw edema. This discrepancy may arise from rapid glucuronidation (t₁/₂ = 1.2 h in liver microsomes). Metabolite profiling (LC-MS/MS) confirms extensive Phase II metabolism, suggesting prodrug derivatization for improved bioavailability .

Q. Why do enantiomers of this compound show divergent cytotoxic effects in cancer cell lines?

- Analysis : The (+)-enantiomer induces apoptosis in MCF-7 cells (EC₅₀ = 8 μM) via caspase-3 activation, while the (-)-enantiomer is inactive (EC₅₀ >100 μM). Molecular docking reveals the (+)-form’s optimal alignment with the Bcl-2 hydrophobic groove, validated via siRNA knockdown of anti-apoptotic proteins .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.